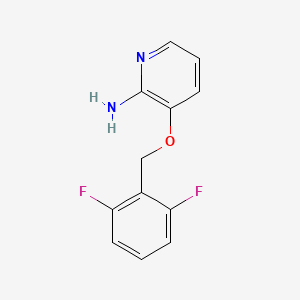

3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine

Description

3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine is a fluorinated pyridine derivative with the molecular formula C₁₂H₁₀F₂N₂O and a molecular weight of 236.22 g/mol . Its structure features a pyridine ring substituted at the 2-position with an amine group and at the 3-position with a 2,6-difluorobenzyloxy moiety. This compound (CAS: 151411-13-1) is commonly used in medicinal chemistry research, particularly in kinase inhibitor development, though its specific therapeutic applications remain under investigation .

Properties

IUPAC Name |

3-[(2,6-difluorophenyl)methoxy]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O/c13-9-3-1-4-10(14)8(9)7-17-11-5-2-6-16-12(11)15/h1-6H,7H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZQPIOLPBOVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)COC2=C(N=CC=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Preparation of 2,6-Difluorobenzyl Alcohol: This can be achieved by the reduction of 2,6-difluorobenzaldehyde using a reducing agent such as sodium borohydride.

Formation of 2,6-Difluorobenzyl Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

Nucleophilic Substitution: The 2,6-difluorobenzyl bromide is reacted with 2-aminopyridine in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorobenzoic acid.

Reduction: Formation of 2,6-difluorobenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine and related compounds:

Key Observations:

- Fluorine Substitution : The 2,6-difluorobenzyloxy group in the target compound balances lipophilicity and metabolic stability compared to the trifluoroethoxy group in the thio-carboxamide analog .

- Functional Groups: The dimethylamino and benzodioxin moieties in the C₂₃H₂₅N₃O₃ analog may enhance solubility and CNS penetration, whereas the pyrazole-piperidine system in crizotinib confers selectivity for kinase targets .

This compound

- Limited biological data are available, but fluorinated pyridines are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Crizotinib (PF-02341066)

- Mechanism : Potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, approved for NSCLC treatment .

- SAR Insights : The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group is critical for kinase selectivity, a feature absent in the target compound .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- The dimethylamino group may improve solubility, while the benzodioxin moiety could modulate cytochrome P450 interactions, reducing metabolic clearance .

Biological Activity

3-(2,6-Difluoro-benzyloxy)-pyridin-2-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound belongs to the class of aminopyridines and derivatives. The chemical structure is characterized by the presence of a pyridine ring substituted with a benzyloxy group and two fluorine atoms at the 2 and 6 positions. Its molecular formula is CHFNO.

The compound has been shown to inhibit multiple kinases involved in cellular signaling pathways. Notably, it targets the p38 MAPK pathway, which plays a crucial role in regulating inflammation and stress responses. The interaction with kinases such as MAPK14 can lead to altered gene expression and protein synthesis, impacting processes like apoptosis and cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.0 |

| MDA-MB-468 | 18.5 |

| K562 | 12.0 |

| SaOS2 | 20.0 |

These results suggest that the compound may be particularly effective against hematological malignancies, as indicated by its lower IC value in the K562 cell line .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It inhibits COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The selectivity for COX-2 over COX-1 is particularly noteworthy for therapeutic applications:

| Enzyme | IC (µM) |

|---|---|

| COX-1 | 21.8 |

| COX-2 | 9.2 |

This selectivity suggests that this compound could be developed as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often inhibit both COX enzymes .

Case Studies

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. In one study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Combination Therapy : Preliminary studies suggest that combining this compound with other chemotherapeutic agents enhances its anticancer effects, potentially allowing for lower doses of traditional drugs and reducing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.